2-Aminophenyl β-D-glucuronide hydrochloride (CAS Number: 15959-03-2) can be synthesized from glucuronic acid or its derivatives and o-aminophenol. This synthesis typically occurs in the presence of a weak base, facilitating the formation of the glucuronide bond. The compound falls under the category of biochemical reagents used in various research applications, particularly in studies related to enzyme inhibition and metabolic pathways involving β-glucuronidase enzymes .
The synthesis of 2-Aminophenyl β-D-glucuronide hydrochloride can be achieved through several methods:
The molecular formula for 2-Aminophenyl β-D-glucuronide hydrochloride is , with a molecular weight of approximately 285.25 g/mol. The structure consists of:
The stereochemistry at the anomeric carbon is crucial for biological activity, as it influences enzyme recognition and substrate specificity. Computational modeling techniques such as molecular docking can be utilized to predict binding interactions with target enzymes like β-glucuronidase.
2-Aminophenyl β-D-glucuronide hydrochloride participates in various chemical reactions:
The mechanism of action for 2-Aminophenyl β-D-glucuronide hydrochloride primarily revolves around its interaction with β-glucuronidase enzymes:
The physical properties of 2-Aminophenyl β-D-glucuronide hydrochloride include:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the glucuronic acid moiety, making it an important substrate in biochemical assays .
2-Aminophenyl β-D-glucuronide hydrochloride has several scientific applications:
The enzymatic formation of 2-aminophenyl β-D-glucuronide is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, predominantly within the UGT1A subfamily. These membrane-bound enzymes, located in the endoplasmic reticulum, facilitate the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to nucleophilic functional groups—specifically, the aromatic amine group of 2-aminophenol. The reaction proceeds via a nucleophilic substitution mechanism (SN2), resulting in stereospecific β-anomer formation [1] [6].
Key enzymatic characteristics influencing biosynthesis efficiency include:
Table 1: Tissue-Specific Expression of Glucuronosyltransferases Relevant to Phenolic Substrate Metabolism
Tissue | Primary UGT Isoforms | Relative Expression Level | Activity Toward Phenolics |
---|---|---|---|
Liver | UGT1A1, UGT1A9 | High | Moderate |
Lung | UGT2A1, UGT1A7 | Very High | High |
Trachea | UGT2A1 | High | High |
Small Intestine | UGT1A8, UGT1A10 | Moderate | Moderate-High |
Kidney | UGT1A9 | Low | Low |
Optimization strategies focus on recombinant enzyme systems. Overexpression of human UGT isoforms (e.g., UGT1A1, UGT1A9) in human embryonic kidney 293 cells generates cell homogenates with substantially enhanced glucuronidation capacity. Typical reaction conditions utilize 5 millimolar UDPGA, 10–50 micromolar 2-aminophenol, and alamethicin (50 micrograms/milliliter) to permeabilize microsomal membranes, achieving yields exceeding 60% within 60 minutes at pH 7.4 and 37°C [1] [6].
Isolation of 2-aminophenyl β-D-glucuronide from complex biological matrices relies heavily on affinity-based solid-phase extraction leveraging the unique physicochemical properties of glucuronide conjugates. Phenylboronic acid (PBA) SPE is the predominant method due to its ability to form cyclic esters with cis-diol groups present in glucuronic acid [2].
Critical protocol parameters include:
Post-SPE purification often integrates reversed-phase chromatography (C18 columns) to separate 2-aminophenyl β-D-glucuronide from residual matrix components. Elution typically employs gradient systems (e.g., 5–40% acetonitrile in ammonium acetate buffer) monitored by ultraviolet detection at 254 nanometers [1] [5]. Final isolation yields crystalline 2-aminophenyl β-D-glucuronide hydrochloride after lyophilization and hydrochloric acid salt formation, confirmed via ultra-high-performance liquid chromatography-mass spectrometry (exact mass: 285.085 atomic mass units) and nuclear magnetic resonance spectroscopy [7].
Table 2: Optimization Parameters for PBA-SPE of Phenolic Glucuronides
Parameter | Optimal Condition | Effect on Recovery | Notes |
---|---|---|---|
Loading pH | 8.5 (Glycine buffer) | Maximizes boronate ester formation | pH < 8.0 reduces binding affinity |
Elution Solvent | MeOH: 1% HCl (90:10, v/v) | >95% recovery | Mild acidity minimizes aglycone hydrolysis |
Sorbent Mass | 400–600 mg PBA | Essential for quantitative recovery | Lower masses yield incomplete recovery |
Sample Volume | ≤500 μL per 500 mg sorbent | Prevents breakthrough | Volume capacity varies with glucuronide |
Interference | Sulfate conjugates | No retention on PBA | Enables selective isolation |
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